molecular formula C12H12F3N B3055483 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 65040-68-8

4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Cat. No. B3055483
CAS RN: 65040-68-8
M. Wt: 227.22 g/mol
InChI Key: IFYKRMQORZOMNY-UHFFFAOYSA-N
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Patent
US07994196B2

Procedure details

4-[3-(Trifluoromethyl)phenyl]-4-hydroxypiperidine (Aldrich Co., 2.2 g) was suspended in trifluoromethylacetic acid (10 ml) and the mixture was stirred with heating at 80° C. for 5 hr. After completion of the reaction, the reaction mixture was cooled to room temperature, neutralized with saturated aqueous sodium hydrogencarbonate solution and extracted with ethyl acetate. The organic layer was dried and the solvent was evaporated under reduced pressure to give 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (791 mg, yield 67%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:9]2(O)[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.C(=O)([O-])O.[Na+]>FC(CC(O)=O)(F)F>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:4]=[C:5]([C:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1(CCNCC1)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
FC(F)(F)CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 791 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.